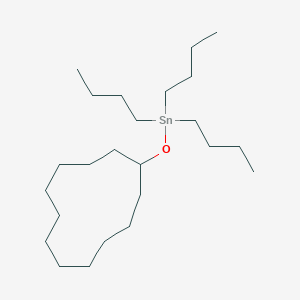

Tributyl(cyclododecyloxy)stannane

Description

Properties

CAS No. |

62774-18-9 |

|---|---|

Molecular Formula |

C24H50OSn |

Molecular Weight |

473.4 g/mol |

IUPAC Name |

tributyl(cyclododecyloxy)stannane |

InChI |

InChI=1S/C12H23O.3C4H9.Sn/c13-12-10-8-6-4-2-1-3-5-7-9-11-12;3*1-3-4-2;/h12H,1-11H2;3*1,3-4H2,2H3;/q-1;;;;+1 |

InChI Key |

HECJVRFQBDYPJS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)OC1CCCCCCCCCCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key properties of Tributyl(cyclododecyloxy)stannane and analogous compounds, inferred from structural and functional analogs in the literature.

Key Findings and Analysis

Substituent Effects on Reactivity and Stability

- Bulky substituents like cyclododecyloxy or sebacoyl dioxy reduce reactivity due to steric hindrance but improve thermal stability. This contrasts with smaller groups (e.g., thiophen-2-yl), which facilitate coupling reactions in polymer synthesis .

- Tributyl[(methoxymethoxy)methyl]stannane demonstrates unique utility as a hydroxymethyl anion equivalent, avoiding chiral center formation in stereosensitive syntheses .

Toxicity Trends Organotin compounds generally exhibit high toxicity, with (sebacoyldioxy)bis(tributyl)stannane showing an acute LD₅₀ of 18 mg/kg in mice (intravenous) . Substituted groups may alter bioavailability; for example, hydrophilic groups like methoxymethoxy could increase systemic absorption.

Synthetic Methodologies

- Thiophenyl derivatives are synthesized via lithiation followed by tin coupling, a common route for Stille reaction precursors .

- Hydrophilic substituents (e.g., methoxymethoxy) require multi-step procedures involving protective groups and boron trifluoride catalysis .

Industrial and Research Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.